molecular formula C19H26N4O3 B2544057 3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2309538-80-3

3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2544057
CAS No.: 2309538-80-3
M. Wt: 358.442
InChI Key: ATMFCFQERHLBHI-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a piperidine moiety linked through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps. The process begins with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group and the piperidine moiety. Common reagents used in these reactions include tert-butyl chloride, piperidine, and various coupling agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine
  • 3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrazine
  • 3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Uniqueness

What sets 3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine apart from similar compounds is its unique combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-13-11-15(22-26-13)18(24)23-9-7-14(8-10-23)12-25-17-6-5-16(20-21-17)19(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMFCFQERHLBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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